![molecular formula C23H21BrN4O3S B6477118 1-benzyl-N-[7-bromo-4-oxo-2-(prop-2-en-1-ylsulfanyl)-3,4-dihydroquinazolin-3-yl]-5-oxopyrrolidine-3-carboxamide CAS No. 2640817-93-0](/img/structure/B6477118.png)

1-benzyl-N-[7-bromo-4-oxo-2-(prop-2-en-1-ylsulfanyl)-3,4-dihydroquinazolin-3-yl]-5-oxopyrrolidine-3-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

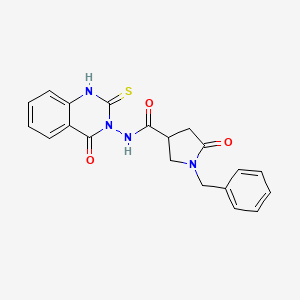

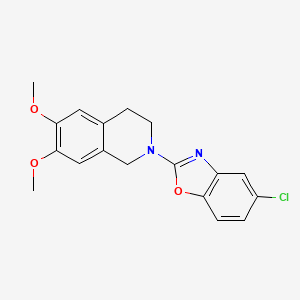

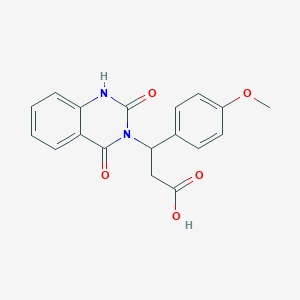

The compound you mentioned is a complex organic molecule that contains several functional groups and rings, including a benzyl group, a bromo group, a quinazolinone ring, a sulfanyl group, and a pyrrolidinone ring . These types of compounds are often synthesized for their potential biological activities .

Molecular Structure Analysis

The molecular structure of such a compound would be determined by the arrangement of its atoms and the bonds between them. Techniques like NMR and mass spectrometry are often used to confirm the structures of synthesized compounds .Chemical Reactions Analysis

The reactivity of this compound would depend on its functional groups. For example, the bromo group might undergo nucleophilic substitution, and the carbonyl groups in the quinazolinone and pyrrolidinone rings might be involved in condensation reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. For example, its solubility would be influenced by its polar groups, and its melting point would depend on the strength of intermolecular forces .科学的研究の応用

Medicinal Chemistry and Drug Development

The compound’s complex structure suggests potential as a drug candidate. Researchers can explore its pharmacological properties, such as binding affinity to specific receptors, metabolic stability, and toxicity. By modifying the benzyl group or the quinazoline core, scientists may design derivatives with improved bioavailability and therapeutic efficacy. For instance, the bromine substitution could enhance selectivity against a particular disease target .

Anticancer Activity

Given the presence of the quinazoline scaffold, investigations into its antiproliferative effects against cancer cells are warranted. Researchers can evaluate its cytotoxicity, cell cycle arrest, and apoptosis-inducing properties. The compound’s interaction with key cellular pathways (e.g., MAPK, PI3K/Akt) could reveal novel mechanisms for cancer treatment .

Organic Synthesis and Methodology

The prop-2-en-1-ylsulfanyl group offers synthetic opportunities. Chemists can explore its reactivity in various transformations, such as cross-coupling reactions (e.g., Suzuki, Stille) or ring-opening processes. Developing efficient synthetic routes to access this compound and related analogs is essential for broader applications .

Materials Science and Supramolecular Chemistry

The oxopyrrolidine-3-carboxamide moiety may participate in supramolecular assemblies. Researchers can investigate its self-assembly behavior, crystal structures, and potential applications in materials like sensors, catalysts, or drug delivery systems. Understanding its interactions with other molecules could lead to innovative materials .

Biochemical Probes and Imaging Agents

By introducing fluorescent or radioisotopic labels, scientists can transform this compound into valuable probes. These probes can selectively bind to specific biomolecules (e.g., enzymes, receptors) for imaging studies or drug screening. The bromine atom could serve as a handle for radiolabeling or positron emission tomography (PET) imaging .

Environmental Chemistry and Toxicology

Assessing the environmental fate and toxicity of this compound is crucial. Researchers can study its degradation pathways, bioaccumulation potential, and impact on ecosystems. The benzylic position’s susceptibility to oxidation or nucleophilic substitution could influence its behavior in the environment .

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

1-benzyl-N-(7-bromo-4-oxo-2-prop-2-enylsulfanylquinazolin-3-yl)-5-oxopyrrolidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21BrN4O3S/c1-2-10-32-23-25-19-12-17(24)8-9-18(19)22(31)28(23)26-21(30)16-11-20(29)27(14-16)13-15-6-4-3-5-7-15/h2-9,12,16H,1,10-11,13-14H2,(H,26,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTHZOYNKNSKWOU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCSC1=NC2=C(C=CC(=C2)Br)C(=O)N1NC(=O)C3CC(=O)N(C3)CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21BrN4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

513.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-benzyl-N-[7-bromo-4-oxo-2-(prop-2-en-1-ylsulfanyl)-3,4-dihydroquinazolin-3-yl]-5-oxopyrrolidine-3-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-methyl-5-[(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)sulfonyl]-2,3-dihydro-1,3-benzoxazol-2-one](/img/structure/B6477039.png)

![3-methyl-6-{4-[(naphthalen-2-yl)methyl]piperazin-1-yl}pyridazine](/img/structure/B6477046.png)

![3-methyl-N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide](/img/structure/B6477075.png)

![methyl N-[4-({2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}sulfamoyl)phenyl]carbamate](/img/structure/B6477076.png)

![5-[(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)sulfonyl]-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one](/img/structure/B6477083.png)

![1-benzyl-N-[7-bromo-4-oxo-2-(prop-2-yn-1-ylsulfanyl)-3,4-dihydroquinazolin-3-yl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B6477102.png)

![1-benzyl-N-[7-bromo-4-oxo-2-(propylsulfanyl)-3,4-dihydroquinazolin-3-yl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B6477107.png)

![8-[(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)sulfonyl]quinoline](/img/structure/B6477116.png)

![1-(adamantan-1-yl)-3-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}urea](/img/structure/B6477124.png)

![4-[(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)sulfonyl]-2,1,3-benzothiadiazole](/img/structure/B6477134.png)

![4-methanesulfonyl-2-[4-(3-methoxyphenyl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B6477145.png)